molecular formula C6H9O15P3-6 B1258914 1D-myo-inositol 1,4,5-trisphosphate(6-)

1D-myo-inositol 1,4,5-trisphosphate(6-)

Cat. No.: B1258914
M. Wt: 414.05 g/mol
InChI Key: MMWCIQZXVOZEGG-XJTPDSDZSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

1D-myo-inositol 1,4,5-trisphosphate(6-) is hexaanion of 1D-myo-inositol 1,4,5-trisphosphate arising from glabal deprotonation of the phosphate OH groups;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 1D-myo-inositol 1,4,5-trisphosphate.

Scientific Research Applications

Role as a Second Messenger

1D-myo-inositol 1,4,5-trisphosphate is identified as an intracellular second messenger in various cellular processes. It is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C and plays a crucial role in mobilizing Ca2+ from intracellular stores. This is evident in studies involving neutrophils and rat liver, where the presence of 1D-myo-inositol 1,4,5-trisphosphate leads to the release of sequestered calcium, indicating its significance in calcium signaling pathways (Bradford & Rubin, 1986) (Seyfred et al., 1984).

Interaction with Specific Binding Sites

Studies have revealed that 1D-myo-inositol 1,4,5-trisphosphate and its analogues bind to specific sites in various tissues, including the rat cerebellum. This binding is highly selective, suggesting a critical role in phosphoinositide-linked receptors. The specific binding also helps in understanding the mechanisms by which hormones regulate cellular functions like muscle contraction, secretion, and cell growth (Willcocks et al., 1988) (Putney & Bird, 1993).

Synthesis and Modification for Research

Various analogues of 1D-myo-inositol 1,4,5-trisphosphate have been synthesized for research purposes. These include modifications at specific positions on the inositol ring, which aid in understanding the molecular interactions and the pharmacological properties of these compounds. Such studies provide insights into the structural requirements for binding and activity at the receptors, crucial for developing therapeutic agents (Kozikowski et al., 1994) (Bello et al., 2007).

Insights into Calcium Signaling and Regulation

The research on 1D-myo-inositol 1,4,5-trisphosphate has substantially contributed to our understanding of the inositol phosphate-calcium signaling system. This complex system is integral to many non-excitable cells and plays a pivotal role in regulating intracellular calcium, thereby affecting various cellular processes like metabolism, cell growth, and differentiation (Irvine & Anggard, 1985) (Berridge & Irvine, 1989).

Properties

Molecular Formula

C6H9O15P3-6

Molecular Weight

414.05 g/mol

IUPAC Name

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/p-6/t1-,2+,3+,4-,5-,6-/m1/s1

InChI Key

MMWCIQZXVOZEGG-XJTPDSDZSA-H

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1D-myo-inositol 1,4,5-trisphosphate(6-)
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1D-myo-inositol 1,4,5-trisphosphate(6-)
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1D-myo-inositol 1,4,5-trisphosphate(6-)
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1D-myo-inositol 1,4,5-trisphosphate(6-)
Reactant of Route 6
1D-myo-inositol 1,4,5-trisphosphate(6-)

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